molecular formula C15H18N4O4S B12171294 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one

Cat. No.: B12171294
M. Wt: 350.4 g/mol
InChI Key: OMTHNNJAVONFPV-UHFFFAOYSA-N
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Description

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a benzoxadiazole ring, a piperazine ring, and a butenone moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate nitroaniline derivatives under acidic conditions.

    Sulfonylation: The benzoxadiazole ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Piperazine Introduction: The sulfonylated benzoxadiazole is reacted with piperazine to form the piperazinyl derivative.

    Butenone Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxadiazole ring, which exhibits fluorescence properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one involves interactions with specific molecular targets, such as enzymes or receptors. The benzoxadiazole ring can interact with active sites of enzymes, while the piperazine ring can enhance binding affinity. The compound may also modulate signaling pathways by affecting the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one is unique due to its combination of a benzoxadiazole ring, a piperazine ring, and a butenone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H18N4O4S

Molecular Weight

350.4 g/mol

IUPAC Name

1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one

InChI

InChI=1S/C15H18N4O4S/c1-11(2)10-14(20)18-6-8-19(9-7-18)24(21,22)13-5-3-4-12-15(13)17-23-16-12/h3-5,10H,6-9H2,1-2H3

InChI Key

OMTHNNJAVONFPV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32)C

Origin of Product

United States

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